cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a complex compound that combines cerium, a rare earth metal, with an organic ligand containing fluorine, hydroxyl, and enone functional groups. Cerium is known for its unique redox properties, making it valuable in various catalytic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the reaction of cerium salts with the organic ligand under controlled conditions. Common methods include:
Impregnation Method: Cerium salts are dissolved in a solvent, and the organic ligand is added.
Co-precipitation Method: Cerium salts and the organic ligand are co-precipitated from a solution, followed by drying and calcination.
Hydrothermal Synthesis: The reaction is carried out in an autoclave at high temperatures and pressures, promoting the formation of the desired compound.
Industrial Production Methods
Industrial production often employs large-scale hydrothermal synthesis due to its efficiency and ability to produce high-purity compounds. The process involves mixing cerium salts with the organic ligand in water, followed by heating in an autoclave .
Chemical Reactions Analysis
Types of Reactions
Cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: Cerium can switch between Ce(III) and Ce(IV) states, making it a potent oxidizing agent.
Reduction: The compound can be reduced under specific conditions, often involving hydrogen or other reducing agents.
Substitution: The organic ligand can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromate ions and hydrogen peroxide.
Reduction: Hydrogen gas or metal hydrides are typically used as reducing agents.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions.
Major Products Formed
Oxidation: Cerium(IV) oxide and various oxidized organic products.
Reduction: Cerium(III) compounds and reduced organic products.
Substitution: Substituted organic ligands with modified functional groups.
Scientific Research Applications
Cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through the reversible conversion between Ce(III) and Ce(IV) states, which allows it to participate in redox reactions. This redox cycling enables the compound to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage . The molecular targets include enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) oxide: Known for its catalytic and redox properties.
Cerium(III) chloride: Used in organic synthesis and as a precursor for other cerium compounds.
Cerium(IV) sulfate: Commonly used in analytical chemistry and as an oxidizing agent.
Uniqueness
Cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is unique due to its combination of cerium with a fluorinated organic ligand, which enhances its reactivity and stability in various applications. The presence of fluorine atoms increases the compound’s lipophilicity and bioavailability, making it suitable for biomedical applications .
Properties
Molecular Formula |
C20H20CeF12O8 |
---|---|
Molecular Weight |
756.5 g/mol |
IUPAC Name |
cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/4C5H5F3O2.Ce/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-; |
InChI Key |
PFZXUEAQVFCESF-UVSRJUEXSA-N |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Ce] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.